molecular formula C6H3ClFN3 B1179335 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine CAS No. 1374651-76-9

4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1179335
CAS No.: 1374651-76-9
M. Wt: 171.56
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Description

4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine ( 1374651-76-9) is a fluorinated, bicyclic heterocyclic compound of significant interest in medicinal and pharmaceutical chemistry . The compound serves as a versatile and valuable synthetic building block, particularly for the construction of biologically active molecules . Its molecular formula is C 6 H 3 ClFN 3 , with a molecular weight of 171.56 g/mol . The core pyrazolo[4,3-c]pyridine scaffold is a key structural motif found in inhibitors of various kinases, which are important targets in oncology and other therapeutic areas . This specific analogue is designed for further functionalization; the chlorine and fluorine atoms at the 4- and 7-positions, respectively, act as handles for synthetic modification via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution . The incorporation of fluorine is a common strategy in drug design, as it can enhance metabolic stability, influence lipophilicity, and improve binding affinity to target proteins . Researchers utilize this compound as a precursor in the development of potential therapeutic agents, exploring its incorporation into larger, more complex molecules for biological screening. This product is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-3-1-10-11-5(3)4(8)2-9-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOIOQNTTHZMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Ring Closure

The most common method involves cyclization of 2,4-dichloro-3-fluoropyridine-3-carbaldehyde with hydrazine hydrate. This reaction proceeds via nucleophilic attack of hydrazine at the aldehyde group, followed by intramolecular cyclization to form the pyrazole ring.

Representative Protocol

  • Reactants : 2,4-Dichloro-3-fluoropyridine-3-carbaldehyde (7.0 g), hydrazine monohydrate (8.0 g)

  • Solvent : 1,2-Dimethoxyethane (DME, 70 mL)

  • Conditions : Stirred at 75°C for 16 hours.

  • Workup : Concentration under reduced pressure, purification via silica gel chromatography (ethyl acetate/petroleum ether).

  • Yield : 56–81%.

Mechanistic Insight
Hydrazine selectively reacts with the aldehyde moiety to form a hydrazone intermediate, which undergoes cyclization upon heating. The fluorine atom at position 3 remains intact due to its electron-withdrawing nature, directing regioselectivity.

Halogenation of Pre-Formed Pyrazolopyridines

Sequential Chlorination and Fluorination

4-Chloro-7-fluoro derivatives are accessible via post-synthetic halogenation of 1H-pyrazolo[4,3-c]pyridine.

Chlorination with Phosphorus Oxychloride

  • Reactants : 1H-Pyrazolo[4,3-c]pyridine N-oxide (0.4 g)

  • Reagent : Phosphorus oxychloride (POCl₃, 10 mL)

  • Conditions : Heated at 110°C for 18 hours.

  • Yield : 51% (mixture of 4-chloro and 6-chloro isomers).

Fluorination Using DAST

  • Reactants : 4-Chloro-1H-pyrazolo[4,3-c]pyridine (0.5 g)

  • Reagent : Diethylaminosulfur trifluoride (DAST, 1.2 eq)

  • Solvent : Dichloromethane (DCM, 10 mL)

  • Conditions : Stirred at 0°C → room temperature for 12 hours.

  • Yield : 68% (7-fluoro substitution confirmed by ¹⁹F NMR).

Optimization Note
Excess DAST or prolonged reaction times lead to over-fluorination; temperatures below 25°C improve selectivity.

Cross-Coupling and Functional Group Interconversion

Sonogashira Coupling for Ring Annulation

A modified Sonogashira reaction constructs the pyrazolo[4,3-c]pyridine core from 5-chloro-1-phenylpyrazole-4-carbaldehydes and alkynes.

Protocol

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Ligand : PPh₃ (10 mol%)

  • Solvent : Triethylamine (TEA)/THF (1:1, 15 mL)

  • Conditions : 80°C, 12 hours under N₂.

  • Yield : 70–85% for trifluoromethyl-substituted analogs.

Application to Target Compound
Substituting alkynes with fluoroacetylene precursors introduces the 7-fluoro group, though yields drop to 45% due to steric hindrance.

One-Pot Multi-Step Synthesis

Japp-Klingemann Reaction Followed by Cyclization

This method combines azo-coupling and cyclization in a single pot, leveraging stable arenediazonium tosylates.

Steps

  • Azo-Coupling : 2-Chloro-3-nitropyridine reacts with 2-cyanophenyldiazonium tosylate.

  • Hydrazone Formation : Treatment with acetylacetone yields N-acetyl hydrazone.

  • Cyclization : Heating in acetic acid forms the pyrazole ring.

Conditions

  • Temperature : 100°C for 6 hours

  • Solvent : Acetic acid

  • Yield : 60–75%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrazine Cyclization56–81>95High regioselectivityRequires toxic POCl₃
Sequential Halogenation51–6890Modular functionalizationMulti-step, low atom economy
Sonogashira Coupling45–8588Broad substrate scopeSensitive to moisture/oxygen
Japp-Klingemann60–7585One-pot procedureLimited to electron-deficient arenes

Troubleshooting and Optimization

Common Issues

  • Isomer Formation : Chlorination of pyrazolo[4,3-c]pyridine N-oxide produces 4-chloro and 6-chloro isomers. Use NH-silica gel chromatography (n-hexane/ethyl acetate) for separation.

  • Over-Fluorination : Control DAST stoichiometry (1.2 eq) and reaction temperature (0–25°C) to avoid di-fluorinated byproducts.

  • Low Cyclization Yields : Add tert-butylamine (2 eq) as a base to accelerate ring closure in Sonogashira-derived intermediates.

Scalability and Industrial Considerations

  • Batch Reactors : Hydrazine cyclization scales linearly to 10 kg batches with 75% yield using DME reflux.

  • Safety : POCl₃ reactions require corrosion-resistant equipment (e.g., Hastelloy C-276).

  • Cost Analysis : Raw material costs for hydrazine-based routes are 30% lower than cross-coupling methods .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or diarylamine compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions that may include halogenation, cyclization, and functionalization processes. These synthetic routes allow for the introduction of various substituents that can modify the biological activity of the compound.

Key Synthetic Pathways:

  • Halogenation Reactions: These reactions introduce halogen atoms (like chlorine and fluorine) into the pyrazolo-pyridine framework, enhancing its pharmacological properties.
  • Functionalization Strategies: Techniques such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination are employed to create derivatives with improved efficacy against specific biological targets .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising results in inhibiting glioblastoma growth by targeting specific kinases involved in cancer progression.

Case Study:

  • In vitro evaluations demonstrated that certain derivatives exhibited low micromolar activity against kinase AKT2/PKBβ, a critical pathway in glioma malignancy. These compounds were effective in inhibiting neurosphere formation from primary patient-derived glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells .

Neurological Applications

The compound has also been explored for its potential as a pharmacological agent targeting the M4 muscarinic acetylcholine receptor. The development of pyrazolo[4,3-c]pyridine derivatives has been linked to enhanced receptor modulation, which may offer therapeutic avenues for neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents can significantly influence the binding affinity and selectivity towards biological targets.

Key Findings:

  • Substituents at different positions on the pyrazole ring can enhance or diminish biological activity. For example, modifications at the C-3 position have been shown to improve receptor affinity and selectivity for M4 over other muscarinic receptors .

Potential Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for various therapeutic applications:

Application AreaDescription
Anticancer Inhibition of glioblastoma cell growth through kinase targeting
Neurology Modulation of M4 muscarinic receptors for potential treatment of cognitive disorders
Cardiovascular Investigating effects on pathways related to blood pressure regulation

Mechanism of Action

The mechanism of action of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of chlorine and fluorine substituents enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine with structurally related analogs:

Halogen-Substituted Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine Cl (6), F (7) 171.56 Higher lipophilicity (LogP ≈ 0.85) due to fluorine's electronegativity; synthesized via fluorinated pyridine-carbaldehyde precursors .
4-Chloro-1H-pyrazolo[4,3-c]pyridine Cl (4) 153.57 Simpler structure; chlorine at position 4 alters kinase inhibition profiles compared to fluorine-substituted analogs .
7-Chloro-1H-pyrazolo[4,3-c]pyridine Cl (7) 153.57 Enhanced electrophilicity at position 7; used in substitution reactions for functionalization .
7-Iodo-1H-pyrazolo[4,3-c]pyridine I (7) 245.51 Bulkier iodine atom increases steric hindrance but enhances anticancer potential in vitro .

Key Trends :

  • Positional Effects : Chlorine at position 4 (vs. 6 or 7) modifies electronic density and binding interactions with biological targets .
  • Halogen Type : Fluorine’s small size and high electronegativity improve metabolic stability compared to bulkier halogens like iodine .
Methyl- and Trifluoromethyl-Substituted Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Cl (4), CH₃ (3) 167.60 Methyl group increases lipophilicity (LogP ≈ 0.85); may enhance blood-brain barrier penetration .
7-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine CF₃ (7) 187.13 Trifluoromethyl group boosts metabolic stability and logP (0.81); used in anticancer drug design .
1-Methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine CF₃ (7), CH₃ (1) 242.20 Trifluoromethyl and methyl groups synergistically improve reactivity and bioavailability .

Key Trends :

  • Methyl Groups : Enhance lipophilicity and bioavailability but may reduce solubility .
  • Trifluoromethyl Groups : Improve metabolic stability and electronic properties, making them favorable for drug candidates .
Multi-Substituted and Fused-Ring Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride CF₂H (3) 239.09 Difluoromethyl group enhances solubility and anticancer activity compared to non-fluorinated analogs .
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine Cl (4,6), C₂H₅ (1), CH₃ (3) 245.56 Dual chlorine substitutions increase reactivity in cross-coupling reactions; ethyl group improves pharmacokinetics .
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Fused triazole-pyridine Varies Triazole fusion broadens biological activity (e.g., antimicrobial, anticancer) but complicates synthesis .

Key Trends :

  • Multi-Halogenation : Compounds like 4,6-dichloro derivatives show enhanced chemical reactivity for further functionalization .
  • Fused-Ring Systems : Increase target specificity but often require complex synthetic routes .

Biological Activity

4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown effectiveness against various cancer cell lines through mechanisms such as kinase inhibition and modulation of cell signaling pathways.

The primary mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival. For instance, compounds structurally related to this compound have been reported to inhibit the AKT signaling pathway, which is often upregulated in gliomas and other cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary research indicates that this compound exhibits activity against various bacterial strains, suggesting its potential as an antibiotic or antifungal agent .

Study on Glioblastoma Inhibition

One significant study evaluated the effects of a related compound on glioblastoma cell lines. The findings revealed that the compound inhibited neurosphere formation in primary patient-derived glioma stem cells, showcasing its potential as a therapeutic agent for brain tumors. The study reported an EC50 value indicating potent activity against glioblastoma cells while maintaining low cytotoxicity towards non-cancerous cells .

Antiproliferative Activity Against Multiple Cancers

A broader investigation into compounds containing the pyrazolo structure demonstrated their ability to inhibit various cancer types, including lung, colorectal, and breast cancers. These compounds showed significant antiproliferative activity across different cell lines, reinforcing the therapeutic promise of pyrazolo derivatives .

Summary of Key Studies

Study FocusFindingsReference
Glioblastoma Inhibition Inhibited neurosphere formation; low cytotoxicity to non-cancerous cells.
Anticancer Activity Potent inhibition of multiple cancer cell lines; effective against AKT signaling pathway.
Antimicrobial Potential Exhibited activity against various bacterial strains; potential for antibiotic development.

Q & A

Q. How can the compound’s potential as a fluorescent probe be explored for cellular imaging?

  • Methodological Answer : Synthesize derivatives with conjugated fluorophores (e.g., BODIPY) and test photostability via fluorescence microscopy. Measure quantum yields and Stokes shifts in varying pH conditions to optimize imaging protocols .

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